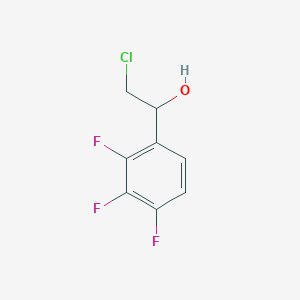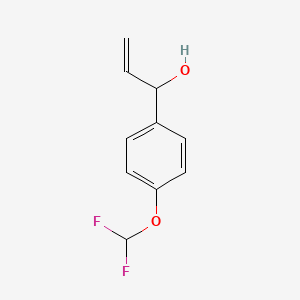
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H10F2O2 This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Difluoromethoxy)phenyl)propan-1-one: Similar structure but with a ketone group instead of an alcohol group.
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of an alcohol group.
1-(4-(Difluoromethoxy)phenyl)ethanol: Similar structure but with an ethyl group instead of a prop-2-en-1-ol group
Uniqueness
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol is unique due to its combination of the difluoromethoxy group and the prop-2-en-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H10F2O2/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h2-6,9-10,13H,1H2 |
Clave InChI |
ITNCYWAYACHKMH-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC=C(C=C1)OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




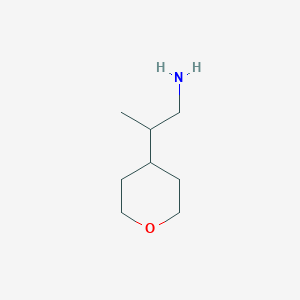
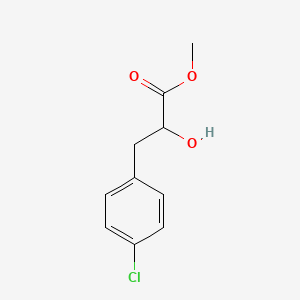
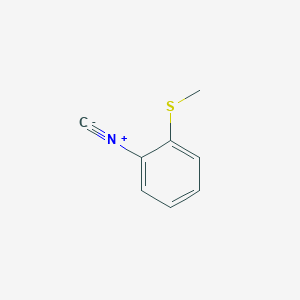
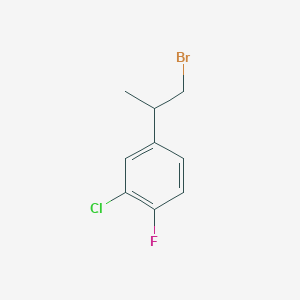

![Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate](/img/structure/B13593718.png)

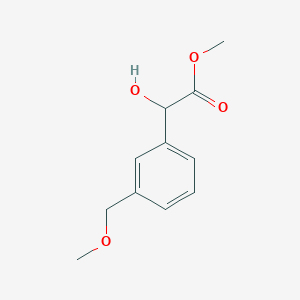
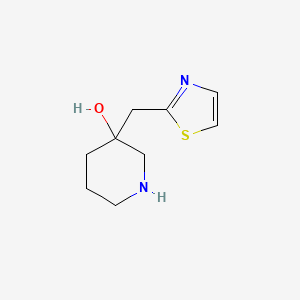
![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)
